Dspe-peg36-CH2CH2cooh
Description
Detailed Research Findings on Amphiphilic Block Copolymers
Recent research has focused on refining the design and application of amphiphilic block copolymers. For example, the development of "polymer mosaics" through the covalent attachment of different polymer domains, such as alginate, polylactic acid (PLA), and polyethylene (B3416737) glycol (PEG), has resulted in nanoparticles with unique compartmentalized morphologies. nih.gov These sophisticated structures are capable of co-encapsulating and controllably releasing both hydrophilic and hydrophobic molecules. nih.gov
Another area of active investigation is polymerization-induced self-assembly (PISA), a powerful technique for creating nanoscale micellar aggregates with precise control over their size, shape, and surface functionality. mdpi.com Crystallization-driven self-assembly (CDSA) is also a key method, particularly for copolymers with a crystallizable block, where the packing forces of the crystals influence the morphology of the resulting micelles. mdpi.com
The table below summarizes key characteristics and applications of different types of amphiphilic block copolymers.
| Copolymer Type | Key Characteristics | Research Applications |
| Diblock Copolymers | Linear chain of one hydrophobic and one hydrophilic block. | Drug encapsulation, formation of simple micelles. |
| Triblock Copolymers | Can have various arrangements (e.g., hydrophobic-hydrophilic-hydrophobic). | Formation of more complex structures like flower-like micelles and hydrogels. |
| Graft Copolymers | A main polymer chain with side chains of a different polymer. | Surface modification, enhanced stability of nanostructures. |
| Stimuli-Responsive Copolymers | Undergo conformational changes in response to pH, temperature, etc. | Controlled and targeted drug release. |
Properties
Molecular Formula |
C117H229NO48P- |
|---|---|
Molecular Weight |
2449.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C117H230NO48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-115(121)163-111-113(166-116(122)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)112-165-167(124,125)164-38-36-118-117(123)162-110-109-161-108-107-160-106-105-159-104-103-158-102-101-157-100-99-156-98-97-155-96-95-154-94-93-153-92-91-152-90-89-151-88-87-150-86-85-149-84-83-148-82-81-147-80-79-146-78-77-145-76-75-144-74-73-143-72-71-142-70-69-141-68-67-140-66-65-139-64-63-138-62-61-137-60-59-136-58-57-135-56-55-134-54-53-133-52-51-132-50-49-131-48-47-130-46-45-129-44-43-128-42-41-127-40-39-126-37-35-114(119)120/h113H,3-112H2,1-2H3,(H,118,123)(H,119,120)(H,124,125)/p-1/t113-/m0/s1 |
InChI Key |
OIUOSJGEFBLMRX-GEOFYGPCSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
An Overview of 1,2 Distearoyl Sn Glycero 3 Phosphoethanolamine Poly Ethylene Glycol Dspe Peg Derivatives in Material Science and Life Sciences Research
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) is a widely utilized phospholipid-polymer conjugate in both material science and the life sciences. nih.gov This biocompatible and biodegradable amphiphilic material is a key component in the formulation of nanocarriers, contributing to prolonged circulation times in the bloodstream, improved stability, and enhanced encapsulation efficiency. nih.govresearchgate.net The structure of DSPE-PEG, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, allows it to be readily incorporated into lipid-based nanostructures like liposomes and micelles. nih.govbiochempeg.com
The versatility of DSPE-PEG is further enhanced by the ability to modify its terminal PEG group with various functional moieties. nih.govresearchgate.net This functionalization enables the attachment of targeting ligands, such as antibodies or peptides, to direct the nanocarriers to specific sites in the body. nih.govnanosoftpolymers.com Common derivatives include those with carboxyl, amine, and maleimide (B117702) groups, each offering different chemistries for conjugation. nih.govresearchgate.net
In material science, DSPE-PEG derivatives are used to create functional surfaces and coatings. The PEG chain provides a hydrophilic and non-fouling surface, which can reduce non-specific protein adsorption. nanosoftpolymers.com In the life sciences, these conjugates are integral to the development of advanced drug delivery systems, theranostics, and diagnostic tools. biochempeg.compurepeg.com
The Specific Academic Context of Dspe Peg36 Ch2ch2cooh Within Functional Polymer Chemistry
Amine-Reactive Conjugation Chemistry (e.g., Amide Bond Formation)
The most prevalent strategy for functionalizing DSPE-PEG-COOH is through its reaction with primary amines. nanocs.netbroadpharm.com This is typically achieved by activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). broadpharm.comrsc.org The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which can then be stabilized by NHS to form an NHS ester. rsc.org This ester readily reacts with primary amines on proteins, peptides, or other ligands to form a stable amide bond. broadpharm.comthermofisher.com This robust and well-established chemistry is a cornerstone of bioconjugation. nih.gov
Thiol-Reactive Derivatizations (e.g., Maleimide (B117702) Conjugation)
While the carboxylic acid itself does not directly react with thiols, it can be derivatized to introduce a thiol-reactive group. A common approach involves first reacting the DSPE-PEG-COOH with a molecule containing both an amine and a protected thiol. After deprotection, the now free thiol on the PEG chain can be used for conjugation.
Alternatively, and more directly, researchers often utilize a maleimide-terminated PEG-DSPE (DSPE-PEG-Maleimide) for thiol-specific conjugation. nih.govresearchgate.net The maleimide group reacts specifically with free sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides, to form a stable thioether bond. researchgate.net This reaction is highly efficient and proceeds under mild conditions. While not a direct derivatization of the -COOH group, it represents a key strategy for attaching thiol-containing molecules to PEGylated lipids. Other thiol-reactive groups that can be introduced include iodoacetyl and vinylsulfone moieties. broadpharm.commedchemexpress.com
Bioorthogonal Click Chemistry Modifications (e.g., Azide (B81097), DBCO, Alkyne)
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments without interfering with native biochemical processes. medchemexpress.combiochempeg.com The carboxylic acid of DSPE-PEG-COOH can be modified to introduce functionalities for click chemistry.
Azide: DSPE-PEG-COOH can be reacted with an amine-containing azide linker to produce DSPE-PEG-Azide. medchemexpress.com This azide-functionalized lipid can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a molecule containing a terminal alkyne. medchemexpress.com
DBCO (Dibenzocyclooctyne): For copper-free click chemistry, which is advantageous for in vivo applications due to the toxicity of copper, DSPE-PEG-COOH can be conjugated to a DBCO-containing amine. biochempeg.comnih.gov The resulting DSPE-PEG-DBCO readily reacts with azide-modified molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). nanocs.netmedchemexpress.com
Alkyne: Similarly, the carboxylic acid can be coupled with an amine-containing alkyne to generate DSPE-PEG-Alkyne. broadpharm.comnanosoftpolymers.com This derivative is then ready to react with azide-functionalized molecules through CuAAC. broadpharm.comacs.org
Table 2: Functionalization Strategies for DSPE-PEG Derivatives
| Chemistry | Reactive Group on DSPE-PEG | Target Group on Ligand | Resulting Bond | Key Features |
|---|---|---|---|---|
| Amine-Reactive | Carboxylic Acid (-COOH) activated with EDC/NHS broadpharm.comrsc.org | Primary Amine (-NH2) | Amide | Robust, widely used, forms stable covalent bond. broadpharm.comthermofisher.com |
| Thiol-Reactive | Maleimide (via DSPE-PEG-Maleimide) nih.gov | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific for cysteines, efficient reaction. researchgate.net |
| Click Chemistry (CuAAC) | Alkyne or Azide broadpharm.commedchemexpress.com | Azide or Alkyne | Triazole | High yield, specific, requires copper catalyst. |
| Click Chemistry (SPAAC) | DBCO biochempeg.com | Azide | Triazole | Copper-free, bioorthogonal, fast kinetics. nanocs.netmedchemexpress.com |
Diverse Functionalization Strategies for DSPE-PEG-COOH Derivatives in Research
Affinity Tag Incorporations (e.g., Biotinylation)
The terminal carboxylic acid of this compound serves as a prime site for the incorporation of affinity tags, with biotinylation being a prominent example. Biotin (B1667282), a small vitamin, exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is widely exploited in biotechnology for various applications, including purification, immobilization, and detection.
By conjugating biotin to the this compound molecule, researchers can create biotinylated lipid-PEG derivatives. These derivatives, such as DSPE-PEG-Biotin, are instrumental in the development of targeted drug delivery systems and diagnostic tools. biochempeg.comcreativepegworks.commedchemexpress.com For instance, liposomes or micelles can be formulated with DSPE-PEG-Biotin, resulting in nanoparticles that display biotin on their surface. biochempeg.comcreativepegworks.com These biotinylated nanoparticles can then be non-covalently coupled to streptavidin-conjugated targeting moieties like antibodies or peptides. biochempeg.com This modular approach allows for the specific targeting of cells or tissues that overexpress the corresponding receptor.
A study on the use of biotinylated lipid bilayer disks for biosensor analyses demonstrated the stable immobilization of these structures on streptavidin-coated sensor chips. nih.gov This highlights the utility of the biotin-streptavidin interaction for surface functionalization. Another research effort utilized biotin-PEG2000-DSPE modified liposomes to co-deliver doxorubicin (B1662922) and quercetin (B1663063) for the treatment of multidrug-resistant breast cancer, showcasing the practical application of this affinity tag in therapeutic contexts. caymanchem.com
Table 1: Examples of Biotinylated DSPE-PEG Derivatives in Research
| Derivative | Application | Research Finding | Reference |
|---|---|---|---|
| DSPE-PEG(2000)-Biotin | Model membranes for biosensor analyses | Enabled stable immobilization of lipid bilayer disks on streptavidin-coated surfaces for protein interaction studies. nih.gov | nih.gov |
| Biotin–PEG2000–DSPE | Co-delivery of chemotherapeutic agents | Modified liposomes successfully delivered doxorubicin and quercetin to multidrug-resistant breast cancer cells. caymanchem.com | caymanchem.com |
| DSPE-PEG-Biotin | Targeted drug delivery | The biotin group allows for non-covalent binding to targeting molecules via streptavidin, enhancing the specificity of drug delivery systems. biochempeg.comcreativepegworks.com | biochempeg.comcreativepegworks.com |
Protecting Group Strategies for Selective Functionalization (e.g., Fmoc)
To achieve selective modification of the this compound molecule, particularly when dealing with more complex conjugation schemes, protecting group strategies are essential. Protecting groups are chemical moieties that temporarily block a reactive functional group to prevent it from participating in a chemical reaction, and can be removed under specific conditions to reveal the original functional group.
For PEGylated lipids, protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group are particularly useful. polysciences.comnih.gov The Fmoc group is commonly used to protect amine functionalities and is stable under acidic and neutral conditions but can be readily cleaved by treatment with a mild base, such as piperidine. nanosoftpolymers.combiochempeg.com
In the context of synthesizing derivatives of DSPE-PEG-COOH, a common strategy involves using a heterobifunctional PEG linker that has a protected amine at one end and a functional group that can react with DSPE at the other. nih.gov For instance, a PEG linker with an Fmoc-protected amine and a hydroxyl group can be reacted with DSPE. Subsequently, the terminal hydroxyl group can be converted to a carboxylic acid. This approach yields an Fmoc-protected amino-PEG-DSPE. The Fmoc group can then be removed to expose the primary amine, which can be further modified, for example, by coupling to a carboxylic acid-containing molecule.
Alternatively, if one starts with a molecule like Fmoc-NH-PEG-COOH, the carboxylic acid can be activated and reacted with the amine of DSPE. biochempeg.combiochempeg.com After this conjugation, the Fmoc group can be removed to liberate the terminal amine on the PEG chain for subsequent reactions. This strategy allows for a stepwise and controlled synthesis of complex bioconjugates. The use of such protecting groups ensures that the desired chemical transformations occur at the intended sites, preventing the formation of unwanted side products. mdpi.com
Table 2: Protecting Groups in the Synthesis of Functionalized PEG Derivatives
| Protecting Group | Functional Group Protected | Deprotection Condition | Application in PEG Chemistry | Reference |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine (-NH2) | Mild base (e.g., piperidine) | Allows for selective modification of other functional groups while the amine is protected. polysciences.comnanosoftpolymers.combiochempeg.combiochempeg.comcd-bioparticles.net | polysciences.comnanosoftpolymers.combiochempeg.combiochempeg.comcd-bioparticles.net |
| tert-Butoxycarbonyl (Boc) | Amine (-NH2) | Acidic conditions | Another common amine protecting group used in the synthesis of amino-PEG-DSPE. nih.gov | nih.gov |
| S-4-methoxytrityl (S-Mmt) | Thiol (-SH) | Trifluoroacetic acid (TFA) in DCM/TES | Prevents oxidation and side reactions of thiol groups during esterification reactions. mdpi.com | mdpi.com |
Strategies for the Chemical Synthesis of DSPE-PEG-COOH and its Analogues
The chemical synthesis of DSPE-PEG-COOH and its analogues typically involves the conjugation of a pre-formed DSPE lipid with a PEG polymer that has a terminal carboxylic acid group. Several synthetic strategies are employed, often tailored to the specific length of the PEG chain and the desired purity of the final product.
A common approach involves the reaction of the primary amine group of DSPE with an activated form of a carboxyl-terminated PEG. For instance, DSPE can be reacted with a PEG derivative containing a succinimidyl ester (NHS ester) at one end and a protected carboxyl group at the other. google.com The NHS ester reacts efficiently with the amine of DSPE to form a stable amide bond. google.com Subsequent deprotection of the terminal carboxyl group yields the desired DSPE-PEG-COOH conjugate.
Another strategy utilizes a heterobifunctional PEG derivative. For example, a PEG with a hydroxyl group at one end and a protected carboxyl group at the other can be activated, often by converting the hydroxyl group to a better leaving group like a mesylate, before reaction with DSPE. Alternatively, carbodiimide chemistry, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), can be used to directly couple the carboxylic acid of a PEG-COOH molecule to the amine of DSPE. rsc.orgresearchgate.net This method is straightforward but may require careful purification to remove byproducts. rsc.org
For the specific synthesis of this compound, a monodisperse PEG linker with 36 ethylene glycol units and a terminal propionic acid group would be utilized. The synthesis would follow similar principles, coupling the pre-synthesized DSPE to the precisely defined PEG linker.
Polymerization Control for Defined PEG Chain Lengths (e.g., PEG36)
Achieving a defined PEG chain length, such as in this compound, is crucial as the length of the PEG chain significantly influences the properties of the resulting nanoparticles. acs.org Polydisperse PEG mixtures, which contain chains of varying lengths, can lead to batch-to-batch inconsistency and can negatively impact the therapeutic efficacy and safety of the final product. acs.org Therefore, methods for producing monodisperse or well-defined PEGs are of great interest.
Traditional polymerization of ethylene oxide typically results in a distribution of molecular weights. acs.org To obtain monodisperse PEGs, stepwise synthetic approaches are often employed. acs.org These methods involve the sequential addition of ethylene glycol units, allowing for precise control over the final chain length. acs.org Iterative exponential growth strategies have also been developed to rapidly synthesize monodisperse PEGs. acs.org For example, a recent method utilized potassium bis(trimethylsilyl)amide (KHMDS) to facilitate the Williamson ether synthesis, significantly speeding up the iterative process. acs.org
The synthesis of branched or multi-arm PEGs provides another level of control over the polymer architecture. sigmaaldrich.com These structures can be created by using a core molecule with multiple initiation sites for PEG polymerization. sigmaaldrich.com While linear PEGs are most common for DSPE conjugates, the ability to create well-defined, complex PEG structures opens up possibilities for more sophisticated nanoparticle designs.
For a specific chain length like PEG36, a stepwise synthesis would involve 36 iterative coupling reactions to build the chain. While laborious, this ensures a high degree of monodispersity, which is critical for research applications where structure-property relationships are being investigated. acs.org
Purification and Characterization Methodologies for Monodispersed Conjugates in Research
The purification and characterization of monodispersed DSPE-PEG-COOH conjugates are essential to ensure the quality and consistency of the material for research purposes. Given the amphiphilic nature of these molecules and the potential for side products during synthesis, a combination of chromatographic and spectroscopic techniques is typically employed.
Purification:
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing unreacted PEG or smaller impurities from the larger DSPE-PEG conjugate.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for separating the desired product from unreacted DSPE and other hydrophobic impurities. nih.govacs.org However, the choice of mobile phase and pH is critical to prevent hydrolysis of the ester bonds in the DSPE moiety. nih.govacs.org
Silica Gel Chromatography: This method can be used to separate compounds based on polarity and is sometimes employed for the purification of lipid-PEG conjugates. google.comd-nb.info
Dialysis and Tangential Flow Filtration (TFF): These techniques are useful for removing small molecule impurities and for buffer exchange, particularly after the synthesis and initial purification steps. rsc.org
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the DSPE-PEG-COOH conjugate. nih.gov Characteristic peaks for the fatty acid chains of DSPE, the repeating ethylene glycol units of PEG, and the terminal carboxylic acid group can be identified. nih.gov
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are invaluable for determining the molecular weight and confirming the identity of the conjugate. nih.govacs.org For monodisperse PEGs, MS can verify the exact molecular weight and the absence of a broad distribution. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester and amide linkages, and the carboxylic acid group. rsc.orgresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to assess the purity of the product. nih.gov A negative ninhydrin (B49086) test, for example, can confirm the full conversion of the primary amine of DSPE. nih.gov
Scalability Considerations in Academic Synthesis of Lipid-PEG Derivatives
The transition from small-scale academic synthesis to larger, industrially relevant quantities of lipid-PEG derivatives presents several challenges. curiaglobal.comsharpservices.com While academic research often prioritizes the synthesis of novel, well-defined molecules on a milligram to gram scale, industrial production requires robust, reproducible, and cost-effective processes that can yield kilograms or more of material. curiaglobal.com
One of the primary challenges in scaling up is maintaining the high purity and monodispersity achieved at the lab scale. acs.org Chromatographic purification methods that are routine in a research setting, such as HPLC, can become prohibitively expensive and time-consuming at a large scale. acs.org Therefore, alternative purification strategies like precipitation, crystallization, and tangential flow filtration become more important. google.com
The synthesis itself may also need to be adapted for scale-up. Reactions that are easily controlled in small flasks may require different conditions in large reactors to ensure efficient mixing and heat transfer. The use of hazardous or expensive reagents may also need to be reconsidered for large-scale production.
Furthermore, the analytical methods used for characterization must be scalable and validated to ensure consistent quality control. curiaglobal.com The oily nature and high molecular weight of many lipid-PEG derivatives can present unique analytical challenges. curiaglobal.com
Recent advancements in flow chemistry and automated synthesis platforms show promise for addressing some of these scalability issues by allowing for continuous production with better control over reaction parameters. biopacificmip.org However, for complex molecules like this compound, the development of a scalable and commercially viable manufacturing process remains a significant undertaking that requires expertise in both synthetic chemistry and chemical engineering. curiaglobal.comaurigeneservices.com
Compound Information
Self Assembly Phenomena and Nanostructure Formation in Research Systems
Fundamental Principles of Amphiphilic Polymer Self-Assembly
The self-assembly of amphiphilic polymers like DSPE-PEG-COOH in a selective solvent (typically an aqueous solution) is a spontaneous process driven by thermodynamics to minimize the exposure of the hydrophobic segments to water. nih.gov The DSPE portion, composed of two saturated 18-carbon acyl chains, is highly hydrophobic, while the PEG chain and the terminal carboxylic acid group are hydrophilic. nanocs.net This molecular architecture leads to the formation of organized supramolecular structures.
The primary driving force for this assembly is the hydrophobic effect, where the hydrophobic DSPE tails aggregate to form a core, shielded from the aqueous environment by a corona of hydrophilic PEG chains. nih.gov The final morphology of the self-assembled structure is largely determined by the dimensionless packing parameter, which relates the volume of the hydrophobic block to the headgroup area and the length of the hydrophobic block. This parameter dictates whether the polymer will form spherical micelles, cylindrical micelles, or vesicles (liposomes). nih.gov For DSPE-PEG conjugates, the conical shape of the molecule generally favors the formation of micelles. researchgate.net
Formation and Characterization of Liposomes and Micelles from DSPE-PEG-COOH
DSPE-PEG-COOH is a critical component in the formation of both liposomes and micelles, often used to confer stability and provide a functional surface for further modifications. nanosoftpolymers.comcreative-biostructure.com
Liposomes: In liposomal formulations, DSPE-PEG-COOH is typically incorporated into a lipid bilayer composed of other phospholipids (B1166683) like phosphatidylcholine and cholesterol. The hydrophobic DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous medium, forming a protective layer. nih.gov This "PEGylation" strategy is crucial for creating long-circulating liposomes. nanosoftpolymers.com The terminal carboxylic acid group (-COOH) on the PEG chain provides a reactive handle for conjugating targeting ligands such as antibodies, peptides, or other molecules to direct the liposome (B1194612) to specific cells or tissues. medchemexpress.comnanocs.net
Micelles: DSPE-PEG-COOH can also self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic core formed by the DSPE lipid tails and a hydrophilic shell or "corona" composed of the PEG chains. nih.govresearchgate.net The critical micelle concentration (CMC) of DSPE-PEG compounds is typically very low, indicating high stability even upon significant dilution. nih.gov The resulting micelles are generally in the nanometer size range, which is advantageous for certain delivery applications. researchgate.netnih.gov
Characterization of these nanostructures is performed using a variety of techniques:
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution (polydispersity index, PDI). nih.govfrontiersin.org
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is influenced by the terminal carboxyl group of DSPE-PEG-COOH. nih.govfrontiersin.org
Transmission Electron Microscopy (TEM) and Cryo-TEM: To visualize the morphology and size of the liposomes and micelles. frontiersin.org
Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS): To confirm the chemical structure and successful synthesis of the conjugates. nih.gov
Below is a table summarizing typical characteristics of micelles formed with DSPE-PEG conjugates:
| Property | Typical Value/Observation | Source(s) |
| Hydrodynamic Diameter | 10 - 112 nm | nih.govnih.gov |
| Zeta Potential | Negative (e.g., -2.7 ± 1.1 mV) | nih.gov |
| Morphology | Spherical, core-shell structure | frontiersin.org |
| Critical Micelle Concentration (CMC) | Low (e.g., ~1.8 x 10⁻⁵ mol L⁻¹) | nih.gov |
Role of DSPE-PEG36-CH2CH2COOH in Lipid Nanoparticle (LNP) Architecture and Stability Research
In the architecture of LNPs, which are widely used for nucleic acid delivery, DSPE-PEG lipids play a pivotal role. nih.gov They are one of the key lipid components, alongside an ionizable lipid, a helper phospholipid, and cholesterol. nih.govnih.gov The inclusion of DSPE-PEG-COOH influences several critical properties of the LNP formulation.
Architecture: During the formation of LNPs, typically through microfluidic mixing, the DSPE-PEG lipid positions itself at the surface of the nanoparticle. The DSPE anchor integrates with the other lipids forming the core, while the PEG chain creates a hydrophilic shield on the exterior. biochempeg.com This surface layer of PEG is essential for controlling the particle size and preventing aggregation during formulation and storage. nih.gov
Stability: The PEGylated surface provides steric stability, preventing the nanoparticles from fusing or aggregating. nih.gov This is crucial for maintaining the physicochemical properties and ensuring a consistent product with a longer shelf life. Furthermore, the length of the lipid anchor is critical for the stability of the PEG layer on the nanoparticle surface. The C18 chains of DSPE provide a stable anchor within the lipid core, leading to a more persistent PEG shield compared to lipids with shorter acyl chains (like C14), which can dissociate more rapidly from the LNP surface in a biological environment. nih.gov This enhanced stability helps to prolong the circulation time of the LNPs in vivo. nih.gov
Influence of PEG Chain Length and Molar Content on Nanoparticle Morphology and Surface Properties in Research Models
The length of the PEG chain and its molar concentration in the lipid formulation are critical parameters that can be adjusted to fine-tune the properties of the resulting nanoparticles.
PEG Chain Length:
Surface Properties: Longer PEG chains provide a thicker hydrophilic layer, which can more effectively shield the nanoparticle surface. This enhanced shielding can reduce protein adsorption (the "protein corona" effect) and minimize recognition by the immune system, leading to longer circulation times. nih.govnih.gov However, there is a balance to be struck, as excessively long PEG chains can sometimes hinder the interaction of the nanoparticle with its target cell. nih.govdovepress.com
Transfection Efficiency: In the context of gene delivery, studies have shown that the PEG chain length can impact the efficiency of mRNA delivery and subsequent protein expression. For instance, LNPs formulated with DSPE (C18 anchor) showed lower vaccination efficacy compared to those with shorter lipid anchors, suggesting that a persistent PEG shield might hinder cellular uptake or endosomal escape. nih.gov
Molar Content of PEG-Lipid:
Size and Stability: Increasing the molar percentage of DSPE-PEG in a formulation can lead to smaller and more stable nanoparticles. nih.gov The PEG chains on the surface create lateral repulsion, which can reduce particle size. nih.gov
Encapsulation Efficiency: The molar content of PEG-lipid can significantly affect the encapsulation efficiency of the cargo. Research has shown that a PEG-lipid molar content exceeding a certain threshold (e.g., 3.0%) can significantly reduce the encapsulation efficiency of mRNA. nih.gov
Surface Density: A higher molar content results in a denser PEG coating on the nanoparticle surface. This increased density enhances the "stealth" properties of the nanoparticle, further reducing protein binding and uptake by the mononuclear phagocyte system. nih.gov
The table below illustrates the effect of increasing DSPE-PEG2k ratios on the properties of self-assembly nanoparticles from a research study:
| DSPE-PEG2k:Prodrug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 0:10 (LeB-PSNs) | 239.3 ± 13.5 | 0.311 ± 0.05 | -2.7 ± 0.9 |
| 6:4 | 135.2 ± 1.9 | 0.177 ± 0.02 | -21.4 ± 1.3 |
| 7:3 | 129.5 ± 2.6 | 0.165 ± 0.03 | -23.5 ± 0.7 |
| 8:2 | 124.6 ± 1.1 | 0.158 ± 0.01 | -25.2 ± 1.1 |
| 9:1 | 121.7 ± 3.4 | 0.149 ± 0.04 | -27.8 ± 1.5 |
| Data adapted from a study on linoleic acid-bufalin prodrug self-assembly nanoparticles (LeB-PSNs). nih.gov |
Investigation of Bilayer Formation and Membrane Integration Mechanisms
DSPE-PEG-COOH is instrumental in studies of lipid bilayer formation and the integration of molecules into membranes. The DSPE anchor readily inserts into lipid bilayers due to favorable hydrophobic interactions with the acyl chains of other phospholipids. broadpharm.com
Bilayer Formation: In the formation of supported lipid bilayers on solid substrates, DSPE-PEG can act as a spacer molecule. It elevates the lipid membrane from the surface, creating a reservoir underneath. This is particularly useful for incorporating large membrane proteins with significant extramembrane domains. Research has shown that the concentration of DSPE-PEG significantly affects liposome binding and the successful formation of a continuous lipid bilayer. broadpharm.com
Membrane Integration: The process of integrating PEG-lipids into pre-formed liposomes or cell membranes is known as post-insertion. This technique relies on the spontaneous insertion of the DSPE anchor into the lipid membrane. The hydrophobic interaction between the DSPE acyl chains and the membrane core is the primary driving force for this integration. The efficiency of this process can be influenced by factors such as the acyl chain length of the PEG-lipid; longer, more hydrophobic chains like those in DSPE lead to more stable integration.
Bioconjugation and Surface Functionalization for Advanced Research Applications
Covalent Attachment of Biomolecules via Carboxylic Acid Derivatization
The terminal carboxylic acid group of DSPE-PEG36-CH2CH2COOH is a versatile chemical handle for the covalent attachment of a wide array of biomolecules. This process, known as bioconjugation, is fundamental for creating functionalized surfaces and nanoparticles for targeted biological interactions. The most common strategy involves the activation of the carboxylic acid to form a more reactive intermediate that can readily couple with primary amines present in biomolecules such as proteins, peptides, and antibodies.
This activation is typically achieved using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated carboxyl group alone and reacts efficiently with primary amines to form a stable amide bond. broadpharm.com This robust and well-established method allows for the controlled and oriented attachment of biomolecules to surfaces and nanostructures modified with this compound. nih.gov For instance, targeting ligands like peptides containing the Arg-Gly-Asp (RGD) sequence have been conjugated to the surface of liposomes using this method to target specific integrins on tumor cells. nih.gov
The general scheme for this two-step aqueous coupling reaction is presented below:
| Step | Reactants | Intermediate/Product | Bond Formed |
| 1. Activation | DSPE-PEG36-COOH + EDC + NHS | DSPE-PEG36-NHS Ester | Activated Ester Linkage |
| 2. Conjugation | DSPE-PEG36-NHS Ester + Biomolecule-NH2 | DSPE-PEG36-CO-NH-Biomolecule | Stable Amide Bond |
This method's efficiency and specificity have made this compound a valuable reagent in creating targeted drug delivery systems and diagnostic agents. creativepegworks.comnanosoftpolymers.com The long, flexible PEG spacer ensures that the conjugated biomolecule is extended away from the surface, enhancing its accessibility for interaction with its biological target. nih.gov
Strategies for Modulating Surface Properties of Research Platforms
The incorporation of this compound into various research platforms, such as nanoparticles, liposomes, and solid surfaces, provides a powerful means to modulate their physicochemical properties. The dominant feature in this context is the highly hydrophilic and flexible nature of the PEG chains.
A major challenge in the application of biomaterials and nanotechnologies in biological systems is the non-specific adsorption of proteins and other biomolecules, a process often referred to as biofouling. This can lead to the rapid clearance of nanoparticles from circulation, reduced efficacy of diagnostic devices, and adverse immune responses. The dense layer of PEG chains created by the incorporation of this compound on a surface forms a hydrated barrier that sterically hinders the approach and adsorption of proteins. nih.govresearchgate.net This "protein-repellent" property is crucial for a wide range of applications, from improving the performance of biosensors to enhancing the biocompatibility of medical implants. nih.gov Research has shown that modifying surfaces with PEG can significantly reduce protein adsorption, thereby maintaining the intended biological activity of the functionalized surface. nih.gov
In the field of drug delivery, particularly with liposomes and other nanocarriers, the PEG layer imparted by this compound is instrumental in creating "stealth" characteristics. rsc.orgnih.gov These stealth properties allow the nanocarriers to evade recognition and uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. researchgate.netresearchgate.net The mechanism behind this is the reduction of opsonization, the process by which plasma proteins (opsonins) adsorb to the surface of foreign particles, marking them for phagocytosis. nih.gov By preventing protein adsorption, the PEG layer effectively shields the nanocarrier, significantly extending its circulation half-life in the bloodstream. nih.govresearchgate.net This prolonged circulation time is critical for enabling the nanocarrier to accumulate at the target site, such as a tumor, through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net The development of stealth liposomes, which are a cornerstone of modern nanomedicine, has been heavily reliant on the use of PEG-lipid conjugates like this compound. nih.gov
| Feature | Mechanism | Research Application |
| Reduced Protein Adsorption | Formation of a hydrated, sterically hindering layer by PEG chains. | Prevention of biofouling on biosensors and implants. |
| Prolonged Circulation Time | Evasion of the mononuclear phagocyte system (MPS) by minimizing opsonization. | Development of long-circulating "stealth" nanocarriers for drug delivery. |
| Enhanced Biocompatibility | Shielding of the material surface from the biological environment. | Improving the safety profile of implantable medical devices. |
Functionalization of Extracellular Vesicles (EVs) and Outer Membrane Vesicles (OMVs) in Research
Extracellular vesicles (EVs), including exosomes and microvesicles, and bacterial outer membrane vesicles (OMVs) are naturally occurring nanoparticles that play a crucial role in intercellular communication. Their inherent biocompatibility and ability to transport biological cargo have made them attractive candidates for development as therapeutic and diagnostic agents. This compound can be used to functionalize the surfaces of these vesicles to enhance their therapeutic potential.
By inserting the DSPE lipid anchor into the vesicle's lipid bilayer, the PEG chains and terminal carboxylic acid groups are displayed on the surface. This modification can confer several advantages. The PEG layer can provide stealth characteristics to the vesicles, reducing their clearance by the immune system and prolonging their circulation time, similar to its effect on synthetic nanocarriers. nih.gov Furthermore, the terminal carboxylic acid group can be used for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the vesicles to specific cells or tissues. nih.gov For example, bone-targeting peptides have been attached to EVs using a DSPE-PEG-COOH linker to enhance their delivery to bone tissue. nih.gov This surface engineering approach allows researchers to combine the natural biological functions of EVs and OMVs with the targeting and pharmacokinetic benefits of synthetic delivery systems.
Integration into Advanced Polymer Brush Systems for Material Surface Modification
Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. When formed with PEG chains, they create a highly effective barrier against non-specific protein adsorption. This compound can be utilized in the formation of such polymer brushes on lipid-based systems like liposomes or supported lipid bilayers. The density of the PEG chains on the surface is a critical parameter determining the effectiveness of the steric barrier. nih.gov At sufficient densities, the PEG chains are forced to stretch away from the surface, adopting a "brush" conformation rather than a more random "mushroom" conformation. This brush structure provides a robust, dense, and highly hydrated layer that is exceptionally effective at repelling proteins and preventing biofouling. nih.gov The principles of polymer brush formation are being applied to create advanced biomaterials with superior biocompatibility and to develop highly sensitive biosensors by minimizing non-specific binding to the sensor surface.
Advanced Research Applications in Biomedical Sciences and Materials Engineering
Nanocarrier Design and Engineering in Preclinical Models
The incorporation of DSPE-PEG36-CH2CH2COOH into nanocarrier formulations, such as liposomes and lipid nanoparticles (LNPs), is a fundamental strategy to enhance their performance in experimental models. The DSPE moiety securely integrates into the lipid bilayer of the nanoparticle, while the PEG chain extends into the aqueous environment, creating a hydrated layer that confers several advantageous properties. The terminal carboxylic acid serves as a conjugation point for various molecules, enabling further functionalization.
Enhancement of Nanocarrier Stability and Encapsulation Efficiency in Research Constructs
In preclinical research, the stability of nanocarriers is paramount to ensure that the encapsulated payload remains protected until it reaches its target. The presence of this compound on the surface of nanoparticles contributes significantly to their colloidal stability, preventing aggregation in biological fluids. The hydrophilic PEG chains create a steric barrier that reduces interactions with plasma proteins, which can otherwise lead to opsonization and premature clearance.
Furthermore, the inclusion of DSPE-PEG derivatives has been shown to improve the encapsulation efficiency (EE) of various therapeutic and imaging agents. For instance, studies have demonstrated that the presence of DSPE-PEG can enhance the loading of hydrophobic drugs within the core of nanomicelles. While specific data for the PEG36 variant is part of a broader body of research on DSPE-PEG lipids, the general principle is that the PEGylated lipid helps to stabilize the lipid matrix, which can lead to more efficient entrapment of cargo. In one study, the encapsulation efficiency of a photosensitizer in a nanoplatform was found to be 85.42% when formulated with DSPE-PEG2000, highlighting the utility of this class of compounds in achieving high drug loading. acs.org
| Nanocarrier System | Encapsulated Agent | DSPE-PEG Derivative Used | Reported Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| Nanoparticles | Photosensitizer (TDR848) | DSPE-PEG2000 | 85.42% | acs.org |
| pH-Sensitive Liposomes | Irinotecan | DSPE-PEG2000 | ~62.3% | mdpi.com |
| Liposomes | 5-Fluorouracil | DSPE-PEG2000-COOH | High | mdpi.com |
Modulation of Systemic Circulation Time in Research Studies
A key advantage of incorporating this compound into nanocarriers is the significant extension of their systemic circulation time in preclinical animal models. researchgate.net This "stealth" effect is attributed to the hydrophilic PEG layer, which minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.gov A longer circulation half-life increases the probability of the nanocarrier reaching its intended target site, which is particularly crucial for passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumor models. shochem.com
Research has consistently shown that PEGylated nanocarriers exhibit substantially longer circulation times compared to their non-PEGylated counterparts. For example, a study investigating siRNA delivery found that nanoparticles formulated with DSPE-PEG had a circulation half-life of approximately 6 hours, a dramatic increase compared to the less than 20-minute half-life of some other lipid-PEG formulations and the rapid clearance of naked siRNA. nih.gov Another study focusing on paclitaxel (B517696) nanocrystals demonstrated that surface modification with DSPE-PEG2000 resulted in a nearly doubled area-under-the-curve (AUC) and a reduced clearance rate compared to unmodified nanocrystals.
| Nanocarrier System | DSPE-PEG Variant | Pharmacokinetic Parameter | Value | Comparison | Reference |
|---|---|---|---|---|---|
| siRNA Hybrid Nanoparticles | DSPE-PEG | Circulation Half-life (t½) | ~6 hours | Significantly longer than other neutral lipid-PEGs (<20 min) | nih.gov |
| Paclitaxel Nanocrystals | DSPE-PEG2000 | Area Under the Curve (AUC) | 4.43 ± 0.19 mg/Lh | Compared to 2.48 ± 0.18 mg/Lh for naked nanocrystals | |
| Resveratrol (B1683913) Liposomes | DSPE-PEG2000 | Plasma Half-life | Significantly increased | Compared to pristine resveratrol solution and non-PEGylated liposomes | researchgate.net |
Facilitating Intracellular Delivery Mechanisms in Cell Culture and In Vitro Models
Beyond systemic circulation, this compound plays a role in the interaction of nanocarriers with cells and their subsequent intracellular trafficking. While the PEG layer can sometimes hinder cellular uptake by creating a steric barrier, this can be modulated by the density and length of the PEG chains. thno.org In targeted delivery systems, the PEG chain acts as a flexible linker for targeting ligands, positioning them for optimal interaction with cell surface receptors.
Once bound to the cell surface, nanocarriers are typically internalized through endocytosis. The design of the nanocarrier, including the presence of DSPE-PEG-conjugated ligands, can influence the specific endocytic pathway and subsequent endosomal escape, which is critical for the cytosolic delivery of therapeutic agents like nucleic acids. Some advanced systems are designed to be pH-sensitive, where the acidic environment of the endosome triggers a conformational change or degradation of the nanocarrier, facilitating the release of its payload into the cytoplasm.
Targeted Delivery System Development in Research Settings
The terminal carboxylic acid group of this compound is a key feature that enables the covalent attachment of targeting moieties. This transforms a passively accumulating nanocarrier into an actively targeted system capable of recognizing and binding to specific cell types in vitro and in vivo.
Ligand-Directed Targeting via Conjugated Molecules (e.g., Peptides, Antibodies, Mannose)
The versatility of the carboxyl group allows for its conjugation with a wide array of targeting ligands through well-established bioconjugation chemistries, such as carbodiimide (B86325) chemistry (e.g., using EDC and NHS). nih.govnih.gov
Peptides: Short peptides that bind to specific receptors overexpressed on target cells are frequently conjugated to DSPE-PEG-COOH. shochem.com For instance, peptides targeting receptors on cancer cells or inflamed endothelium have been used to direct drug-loaded nanoparticles in preclinical models. biochempeg.com The conjugation of peptides can enhance cellular uptake and target-specific cytotoxicity. researchgate.net
Antibodies: Monoclonal antibodies or their fragments (e.g., Fab') can be attached to the PEG terminus to create immunoliposomes or other targeted nanoparticles. nih.gov These constructs can exhibit high specificity for their target antigens. For example, anti-EGFR Fab' fragments have been conjugated to DSPE-PEG-COOH for targeted siRNA delivery to hepatocellular carcinoma cells. nih.gov
Mannose: For targeting specific immune cells like macrophages and dendritic cells, which express mannose receptors (CD206), mannose can be conjugated to DSPE-PEG-COOH. researchgate.net This strategy is explored for delivering immunomodulatory agents or vaccines. Mannose-functionalized nanoparticles have demonstrated enhanced uptake by macrophages in vitro and have been investigated for targeting tumor-associated macrophages (TAMs) in the tumor microenvironment. researchgate.netnih.gov
| Targeting Ligand | Target Cell/Receptor | Nanocarrier | Research Application | Reference |
|---|---|---|---|---|
| Peptide (e.g., VHPK) | VCAM-1 on inflamed endothelium | Extracellular Vesicles | Atherosclerosis treatment models | biochempeg.com |
| Antibody Fragment (anti-EGFR Fab') | EGFR on hepatocellular carcinoma cells | Immunoliposomes | Targeted siRNA delivery | nih.gov |
| Mannose | Mannose Receptor (CD206) on Macrophages | Lipid Nanoparticles | Targeting tumor-associated macrophages (TAMs) | researchgate.netnih.gov |
Research on Organ-Selective Nucleic Acid Delivery in Experimental Models
The delivery of nucleic acids, such as siRNA and mRNA, to specific organs beyond the liver is a significant challenge in gene therapy research. Lipid nanoparticles are a leading platform for nucleic acid delivery, and their biodistribution can be tuned by modifying their composition, including the type of PEG-lipid used. nih.govnih.gov
By conjugating specific ligands to this compound, researchers are exploring ways to redirect LNPs to extrahepatic tissues. For instance, mannose-modified LNPs have been shown to enable specific delivery of GFP mRNA to liver sinusoidal endothelial cells (LSECs) and also enhance accumulation in the lungs in animal models. nih.gov While systemic administration of LNPs often results in significant liver accumulation, ligand-mediated targeting offers a promising strategy to achieve more selective delivery to other organs for therapeutic research. nih.govmdpi.com The continued development of novel targeting ligands for conjugation to DSPE-PEG-COOH is an active area of investigation aimed at unlocking the potential of nucleic acid therapies for a wider range of diseases.
Exploration of Targeting Strategies for Tumor Microenvironment Modulation in Research
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, contributing to drug resistance and metastasis. nih.govmdpi.com The TME is characterized by unique physiological features, including hypoxia, lowered extracellular pH, and an overabundance of certain enzymes. nih.govmdpi.com These characteristics provide an opportunity for the design of "smart" nanocarriers that can specifically target and respond to the TME, thereby enhancing the delivery and efficacy of anticancer agents. nih.gov
Research has focused on developing PEG-based amphiphilic nanoparticles that can modulate the TME to overcome chemoresistance. nih.gov These nanoparticles can be engineered to release their therapeutic payload in response to specific TME stimuli. mdpi.com The compound this compound, with its terminal carboxylic acid group, serves as an ideal component in such strategies. The carboxyl group allows for the conjugation of various targeting ligands—such as antibodies, peptides, or small molecules—that can recognize and bind to receptors that are overexpressed on cancer cells or other components of the TME.
This targeted approach aims to increase the concentration of the therapeutic agent at the tumor site, minimizing systemic toxicity. Furthermore, by delivering drugs that can alter the TME, such as agents that disrupt the extracellular matrix or improve tumor blood perfusion, these targeted nanoparticles can make cancer cells more susceptible to conventional therapies. nih.gov For instance, research has shown that modulating the TME can increase the accumulation of nanoparticles in tumors, leading to higher therapeutic efficiency. nih.gov
Nucleic Acid Delivery Systems (e.g., mRNA, siRNA) Research
The delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA) represents a frontier in treating a wide range of diseases. researchgate.netmdpi.com However, the inherent instability and negative charge of these molecules hinder their direct clinical application, necessitating the use of sophisticated delivery systems. researchgate.netresearchgate.net Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the effective delivery of these therapeutic nucleic acids. nih.gov These LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, such as a DSPE-PEG derivative. nih.govresearchgate.net This multi-component system is designed to protect the nucleic acid cargo, facilitate cellular uptake, and ensure its release into the cytoplasm where it can exert its therapeutic effect. mdpi.comresearchgate.net
This compound is an important component in the formulation of LNPs for therapeutic applications. As a phospholipid-polymer conjugate, it is biocompatible, biodegradable, and amphiphilic. nih.gov In LNP formulations, the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion anchors the molecule within the lipid shell of the nanoparticle, while the hydrophilic PEG (polyethylene glycol) chain extends outwards. researchgate.net
This PEG layer creates a hydrophilic shield on the surface of the LNP, which serves several critical functions. It sterically hinders the adsorption of plasma proteins (opsonization), a process that would otherwise lead to rapid clearance of the nanoparticles by the immune system. researchgate.net This "stealth" characteristic, conferred by the PEG chains, significantly prolongs the circulation time of the LNPs in the bloodstream, increasing the probability of them reaching their target tissue. nih.govnih.gov Furthermore, PEG-lipids play a crucial role in controlling the size and stability of the LNPs during their formation and storage. researchgate.netnih.gov The presence of DSPE-PEG helps prevent particle aggregation and ensures a uniform size distribution, which is critical for their in vivo performance. researchgate.net Research has also shown that co-formulating siRNA and mRNA in a single LNP containing a PEG-lipid can enhance the efficacy of both drugs. researchgate.net
The precise composition of LNPs, particularly the PEG-lipid component, is a critical determinant of their physicochemical properties and biological activity. Research has systematically investigated how both the molar content of the PEG-lipid and the length of its lipid tail influence the performance of mRNA-LNPs. nih.gov
Studies have shown that a PEG-lipid molar content exceeding 3.0% can significantly reduce the encapsulation efficiency of mRNA. nih.gov An increased concentration of PEG-lipid has also been found to decrease the efficiency of mRNA translation once the LNP has been taken up by a cell. nih.gov
The length of the lipid tail on the PEG-lipid has a profound impact on the in vivo properties of mRNA-LNPs. nih.govnih.gov For example, LNPs formulated with DSPE-PEG, which has C18 lipid tails, have been shown to mediate lower vaccination efficacy in mouse models compared to LNPs made with PEG-lipids having shorter C14 or C8 tails. nih.gov The lipid tail length can also direct organ-specific delivery; while LNPs with C14 tails tend to accumulate in the liver, those with shorter tails may show enhanced delivery to the spleen. nih.govacs.org This suggests that by strategically adjusting the lipid tail length, the in vivo fate of mRNA-LNPs can be controlled. nih.govacs.org
| Parameter | Observation | Impact on LNP Performance | Reference |
|---|---|---|---|
| PEG-Lipid Molar Content | Content > 3.0% significantly reduces mRNA encapsulation efficiency. | Lower drug loading capacity. | nih.gov |
| PEG-Lipid Molar Content | Increased content decreases mRNA translation efficiency. | Reduced therapeutic protein expression. | nih.gov |
| Lipid Tail Length (e.g., C18 in DSPE) | Longer C18 tails mediated lower vaccination efficacy compared to shorter tails (C8, C14). | Altered immunogenicity and therapeutic effect. | nih.gov |
| Lipid Tail Length | Shorter tails can shift mRNA expression from the liver to the spleen. | Enables organ-selective targeting. | nih.govacs.org |
A major hurdle for the successful delivery of nucleic acids by LNPs is their entrapment within endosomes following cellular uptake. nih.govnih.gov For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a critical and often inefficient step. nih.govtau.ac.il It is estimated that less than 2% of siRNA delivered via LNPs successfully escapes the endosome. nih.gov
PROTAC and Molecular Degrader Research
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific disease-causing proteins from cells. nih.gov Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein. nih.govmedchemexpress.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. biochempeg.com
The linker is a critical component of a PROTAC, as its length, composition, and flexibility significantly influence the molecule's properties and efficacy. nih.govprecisepeg.com PEG-based linkers are the most commonly used motifs in PROTAC design, with statistical analysis showing their use in over half of reported PROTACs. biochempeg.com The this compound structure provides a foundation for such linkers.
Impact of Linker Design on Ternary Complex Formation and Target Protein Ubiquitination in Research Studies
The efficacy of proteolysis-targeting chimeras (PROTACs) is critically dependent on the formation of a productive ternary complex between a target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker component, which connects the protein-binding and ligase-binding moieties of the PROTAC, plays a pivotal role in this process. This compound represents a class of linkers whose physicochemical properties are instrumental in modulating the geometry and stability of this ternary complex, which directly influences the subsequent ubiquitination and degradation of the target protein.
Research has shown that the linker is not merely a passive spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation. The length, rigidity, and chemical composition of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase. A linker such as this compound, featuring a long and flexible polyethylene (B3416737) glycol (PEG) chain, offers significant conformational freedom. This flexibility can be advantageous, allowing the PROTAC to adopt an optimal conformation that facilitates favorable protein-protein interactions within the ternary complex. This optimization is crucial for achieving positive cooperativity, where the binding of one protein enhances the affinity for the other.
Table 1: Influence of Linker Properties on PROTAC Efficacy
| Linker Characteristic | Impact on Ternary Complex Formation | Impact on Target Protein Ubiquitination |
|---|---|---|
| Length | Determines the distance between the target protein and E3 ligase, affecting the feasibility and stability of the complex. | Influences the positioning of the target protein relative to the E2 enzyme, impacting the accessibility of surface lysine (B10760008) residues for ubiquitin transfer. |
| Flexibility/Rigidity | Flexible linkers (e.g., PEG) allow for conformational adjustments to find an optimal binding orientation, potentially increasing complex stability. | Can help orient the target protein to expose lysine residues, but excessive flexibility might lead to non-productive binding modes. |
Diagnostic Probe and Imaging Agent Development Research
Integration into Functionalized Systems for In Vitro Detection and Imaging Research
In the development of advanced diagnostic tools, this compound serves as a critical component for constructing highly sensitive and specific probes for in vitro detection and imaging. Its amphiphilic structure, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor with a hydrophilic PEG chain and a terminal carboxylic acid group, makes it an ideal building block for functionalizing various nanoparticle systems, such as liposomes and micelles. biochempeg.comnanocs.net
The integration process leverages the fundamental principles of self-assembly. The DSPE lipid tail readily inserts into the lipid bilayer of a liposome (B1194612) or the hydrophobic core of a micelle, ensuring stable incorporation. biochempeg.com The flexible, hydrophilic PEG36 chain extends outward from the nanoparticle surface into the aqueous environment. This PEG layer serves a dual purpose: it creates a protective hydrophilic shield that reduces non-specific protein binding (a phenomenon known as PEG shielding), and it provides a flexible spacer that physically separates the nanoparticle core from the functional molecules attached at its terminus.
The terminal carboxylic acid (-COOH) group is the key to the molecule's utility in diagnostics, acting as a versatile conjugation handle. creativepegworks.comnanocs.net Using well-established chemistries, such as carbodiimide coupling (e.g., with EDC), this carboxyl group can be covalently linked to the primary amine groups present in a wide array of diagnostic molecules. nanocs.netnanocs.net This allows for the precise attachment of:
Antibodies or Aptamers: To create targeted probes that can selectively bind to specific disease biomarkers (e.g., cell surface receptors on cancer cells) in complex biological samples.
Fluorescent Dyes: For the development of imaging agents used in fluorescence microscopy or flow cytometry to visualize and quantify specific cells or subcellular components.
Enzymes: For use in enzyme-linked immunosorbent assays (ELISAs) and other biochemical assays where the probe's binding event is translated into a measurable enzymatic reaction.
By incorporating this compound, researchers can design sophisticated, multi-component diagnostic systems where a nanoparticle carrier is decorated with specific targeting and signaling moieties, enabling sensitive and selective detection in various in vitro research applications.
Bioorthogonal Chemistry Applications in Advanced Materials and Conjugation Research
Enabling Selective Reactions in Complex Biological Environments
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. This compound is a valuable precursor for creating reagents used in these highly selective transformations, particularly for labeling and modifying biological structures in complex environments.
The utility of this compound in this context arises from its terminal carboxylic acid. This functional group can be readily modified to incorporate a "bioorthogonal handle"—a reactive moiety that has a unique and specific reaction partner. For instance, the carboxyl group can be converted into:
An azide (B81097) (-N3) group, which can selectively react with strained alkynes (e.g., cyclooctynes) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or with terminal alkynes in the presence of a copper catalyst (CuAAC).
An alkyne group, for reaction with an azide-modified target.
A tetrazine group, which undergoes an extremely rapid and selective inverse-electron-demand Diels-Alder reaction with strained alkenes like trans-cyclooctene.
Once functionalized with a bioorthogonal handle, the DSPE-PEG36 lipid can be incorporated into the membrane of a liposome or the surface of a nanoparticle. This creates a "bioorthogonal probe" that can be introduced into a biological system, such as a cell culture. If a target biomolecule (e.g., a cell-surface glycan or a specific protein) has been metabolically or genetically labeled with the complementary reactive partner, the probe will selectively and covalently bind to its target. The PEG36 linker ensures that the reactive handle is extended away from the nanoparticle surface, making it accessible for reaction and minimizing steric hindrance. This strategy allows researchers to achieve highly specific labeling for applications in live-cell imaging, tracking of biomolecules, and targeted delivery of payloads.
Table 2: Bioorthogonal Reactions Enabled by this compound Derivatives
| Bioorthogonal Handle (Attached to DSPE-PEG36) | Complementary Partner (Attached to Target) | Reaction Name | Key Feature |
|---|---|---|---|
| Azide (-N3) | Strained Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly biocompatible. |
| Alkyne (-C≡CH) | Azide (-N3) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction efficiency, but requires a copper catalyst which can have some toxicity. |
Research in Advanced Materials Science
Application in New Material Synthesis and Design
In the field of advanced materials science, this compound is a foundational building block for the bottom-up synthesis and design of novel functional nanomaterials. biochempeg.com Its well-defined amphiphilic character drives its self-assembly in aqueous solutions into organized supramolecular structures, most notably liposomes and micelles. These structures serve as versatile scaffolds for creating new materials with tailored properties for biomedical and biotechnological applications.
The design of these materials is dictated by the distinct functions of the molecule's three components:
DSPE Anchor: The dual stearoyl lipid chains provide a robust hydrophobic anchor that drives the incorporation of the molecule into lipid-based structures or the formation of a hydrophobic core. This ensures the stability of the self-assembled material.
PEG36 Linker: The long, hydrophilic PEG chain forms a hydrated corona on the material's surface. The precise length of the PEG36 unit allows for fine control over the thickness of this surface layer. This layer is crucial for imparting "stealth" properties that reduce clearance by the reticuloendothelial system, as well as for preventing non-specific aggregation and improving colloidal stability. nih.gov
Terminal Carboxylic Acid: This functional end-group provides a platform for covalent surface modification. creativepegworks.com By attaching different molecules to this terminus, scientists can engineer the material's surface to achieve specific functions. This includes conjugating targeting ligands (e.g., antibodies, peptides) to direct the material to specific cells or tissues, attaching drugs for controlled release, or linking polymers to create more complex, multi-layered "smart" materials that can respond to environmental stimuli like pH or temperature.
The use of this compound allows for a modular approach to material design, where the core properties (defined by the self-assembled lipid structure) and the surface properties (defined by the terminal functional group) can be independently controlled to create sophisticated materials for applications ranging from targeted drug delivery to advanced diagnostics and functional coatings for medical devices.
Table 3: Role of this compound Components in Material Design
| Molecular Component | Function in Material Synthesis | Resulting Material Property |
|---|---|---|
| DSPE (Lipid Anchor) | Drives self-assembly and provides stable integration into lipid nanostructures. | Structural integrity and stability of the nanoparticle core/bilayer. |
| PEG36 (Linker) | Forms a hydrophilic corona on the material surface. | Enhanced colloidal stability, reduced protein adsorption, and "stealth" characteristics. |
| -CH2CH2COOH (Carboxyl Terminus) | Acts as a reactive site for covalent conjugation of functional molecules. | Enables surface functionalization for targeting, signaling, or therapeutic action. |
Investigation of Self-Assembled Functional Nanodiscs and Nanostructures
The compound 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a PEG length of 36 units, formally named this compound, is a phospholipid-polymer conjugate that plays a significant role in the formation of self-assembled functional nanodiscs and other nanostructures. These structures are of considerable interest in biomedical sciences and materials engineering due to their ability to mimic cell membranes and act as carriers for therapeutic and diagnostic agents.
The self-assembly process is primarily driven by the amphiphilic nature of the this compound molecule. The DSPE moiety is hydrophobic and readily integrates into lipid bilayers, while the long, hydrophilic PEG36 chain provides a steric barrier, preventing aggregation and enhancing stability in aqueous environments. The terminal carboxylic acid group (COOH) offers a reactive site for the covalent attachment of various functional molecules, such as targeting ligands, imaging agents, or drugs.
In the formation of nanodiscs, this compound is typically combined with other phospholipids (B1166683) and a membrane scaffold protein (MSP). The phospholipids form a lipid bilayer, which is encircled by the MSP, creating a discoidal structure. The incorporation of this compound into the lipid bilayer serves several key functions:
Stabilization: The PEG chains extend from the surface of the nanodisc, creating a hydrophilic corona that prevents the nanodiscs from aggregating and fusing. This steric stabilization is crucial for maintaining the monodispersity and long-term stability of the nanodisc preparation.
Functionalization: The terminal carboxyl group provides a convenient handle for the covalent conjugation of biomolecules. This allows for the creation of "functional" nanodiscs that can be tailored for specific applications, such as targeted drug delivery or molecular imaging.
Control of Size and Morphology: The concentration and PEG chain length of the DSPE-PEG lipid can influence the size and morphology of the resulting self-assembled nanostructures.
Detailed research findings on nanodiscs specifically incorporating this compound are not extensively available in publicly accessible literature. However, studies on similar DSPE-PEG-COOH compounds with varying PEG lengths provide valuable insights into the expected properties and behavior of these nanostructures. The characterization of such nanodiscs typically involves a suite of biophysical techniques to determine their size, shape, stability, and the successful incorporation and functionality of any conjugated molecules.
Table 1: Representative Biophysical Characterization of PEGylated Nanodiscs
| Characterization Parameter | Method | Representative Value | Significance |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 10 - 15 nm | Indicates the size of the nanodiscs in solution and provides information on their monodispersity. |
| Morphology | Transmission Electron Microscopy (TEM) | Discoidal shape | Visual confirmation of the nanodisc structure. |
| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering | -20 to -40 mV | The negative charge from the carboxyl group can influence stability and interactions with biological systems. |
| Confirmation of Functionalization | Fluorescence Spectroscopy | Increased fluorescence upon conjugation of a fluorescently labeled ligand | Verifies the successful attachment of functional molecules to the nanodisc surface. |
The investigation of self-assembled functional nanodiscs and nanostructures containing this compound is a promising area of research. The ability to create stable, biocompatible, and functionalizable nanoscale platforms holds significant potential for advancing therapeutic and diagnostic strategies in the biomedical field and for the development of novel materials in engineering. Further research focusing specifically on the this compound variant is needed to fully elucidate its unique properties and optimize its use in various applications.
Emerging Trends and Future Research Directions for Dspe Peg36 Ch2ch2cooh
Integration with Stimuli-Responsive Polymer Systems for Advanced Control
The incorporation of DSPE-PEG36-CH2CH2COOH into stimuli-responsive polymer systems is a key area of research, enabling precise control over the release of encapsulated agents. These "smart" systems are designed to undergo physical or chemical changes in response to specific environmental triggers, such as pH, temperature, or enzymes.
A primary application is in the development of pH-responsive liposomes, which are particularly useful for targeted tumor therapy. mdpi.com The acidic microenvironment of tumors (pH ~6.5) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) provide a trigger for drug release. nih.gov In these systems, DSPE-PEG-COOH is often combined with other lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesteryl hemisuccinate (CHEMS). mdpi.comnih.gov At physiological pH (7.4), the liposome (B1194612) is stable. However, in an acidic environment, the protonation of components like CHEMS can induce structural instability in the lipid bilayer, leading to the rapid release of the therapeutic payload. mdpi.com
Research has shown that the composition of these liposomes significantly impacts their stability and release kinetics. For instance, formulations containing DOPE, CHEMS, and DSPE-PEG-COOH have demonstrated pH-triggered drug release, with higher release rates observed at lower pH values. mdpi.com The inclusion of the DSPE-PEG-COOH component not only provides a hydrophilic shield that prolongs circulation time but also offers a terminal carboxyl group for further functionalization, such as the attachment of targeting ligands. mdpi.com
| Formulation Component | Molar Ratio | Key Function in pH-Responsive System |
| DOPE | Variable | Fusogenic lipid; promotes membrane destabilization at low pH. |
| CHEMS | Variable | pH-sensitive component; protonation of its carboxyl group at acidic pH triggers liposome collapse. nih.gov |
| DSPE-PEG-COOH | Variable | Provides a hydrophilic stealth layer and a terminal group for ligand conjugation. mdpi.com |
Computational Modeling and Simulation Studies of DSPE-PEG-COOH Behavior in Complex Environments
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the behavior of DSPE-PEG-COOH at the molecular level. These simulations provide insights into the structure, dynamics, and interactions of micelles and lipid bilayers formed by these amphiphilic molecules in complex biological environments. nih.govnih.gov
Atomistic MD simulations have been used to study micelles composed of DSPE-PEG, revealing how factors like solvent conditions and aggregation number (Nagg) influence micelle morphology. nih.govresearchgate.net For example, simulations show that in saline solutions, the charged phosphate (B84403) groups of DSPE are better screened, leading to larger aggregation numbers (Nagg ≈ 90) compared to pure water (Nagg < 8). nih.gov This change in intermolecular forces can alter the micelle's shape from spherical to oblate and can even lead to the formation of a hollow core, which has implications for drug loading capacity. nih.gov
Coarse-grained (CG) models allow for the simulation of larger systems and longer timescales, which are crucial for studying processes like liposome formation and protein adsorption. nih.gov These studies have investigated the conformation of PEG chains at the surface of a lipid bilayer, their interaction with salt ions, and their influence on membrane fluidity. nih.govresearchgate.net Simulations indicate that PEG chains can penetrate a liquid-crystalline membrane but not a gel-phased one, and that Na+ ions can bind to both the lipid headgroups and the PEG oxygen atoms. nih.gov This detailed understanding of molecular interactions is vital for designing nanocarriers with optimal stability and drug release profiles.
Exploration of Novel Bioconjugation Chemistries Utilizing the Terminal Carboxylic Acid
The terminal carboxylic acid group of this compound is a versatile handle for attaching a wide array of biomolecules, including proteins, antibodies, peptides, and small-molecule targeting ligands. medchemexpress.comresearchgate.net The most established and widely used method for this bioconjugation is carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. nih.govtandfonline.com
This two-step process involves:
Activation: EDC reacts with the carboxyl group on the PEG terminus to form a highly reactive but unstable O-acylisourea intermediate. encapsula.com
Stabilization and Coupling: The addition of NHS or sulfo-NHS displaces the O-acylisourea to form a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target biomolecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond. nih.govencapsula.com
The efficiency of this reaction is pH-dependent. The initial activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amination reaction is favored at a pH of 7.2-8.0. encapsula.comnih.gov This chemistry is highly efficient and preserves the biological activity of the conjugated protein or peptide. encapsula.com
While EDC/NHS chemistry is the gold standard, researchers continue to explore other conjugation strategies to expand the toolkit for functionalizing DSPE-PEG-COOH. These explorations aim to improve reaction efficiency, specificity, and stability under various conditions, further enhancing the versatility of DSPE-PEG-COOH in creating targeted therapeutic and diagnostic agents. nih.gov
Development of Multi-Functionalized DSPE-PEG Architectures for Synergistic Research Applications
A significant trend in nanocarrier design is the development of multi-functional architectures where DSPE-PEG serves as a foundational component. These complex systems are engineered to perform multiple tasks simultaneously, such as evading the immune system, targeting specific cells, and responding to the local microenvironment. nih.govnih.gov This is often achieved by incorporating several DSPE-PEG derivatives with different terminal functionalities or PEG chain lengths into a single nanoparticle. nih.gov
One strategic approach involves creating a "tiered" or "mushroom and brush" surface architecture. In this design, a targeting ligand (like an antibody or peptide) is attached to a shorter DSPE-PEG chain, while longer, non-functionalized (e.g., methoxy-terminated) DSPE-PEG chains are also included in the formulation. nih.govnih.gov The longer PEG chains act as a "stealth" layer, shielding the targeting ligand during circulation to prevent non-specific interactions. Upon reaching the target site, the flexibility of the PEG chains allows the shorter, ligand-bearing PEG to become exposed and interact with its receptor. nih.gov Studies have shown that the relative lengths of the shielding and targeting PEG chains are a critical design parameter for optimizing target recognition and cellular uptake. nih.govthno.org
Another approach is dual-ligand targeting, where two different types of targeting molecules are attached to the nanoparticle surface. For example, liposomes have been modified with both Arginine-Glycine-Aspartic acid (RGD) peptides to target integrin receptors on tumor cells and cell-penetrating peptides like TAT to enhance intracellular delivery. mdpi.com This multi-pronged strategy can increase both the specificity and the efficiency of drug delivery to complex biological targets. mdpi.com
| Architectural Strategy | DSPE-PEG Component 1 | DSPE-PEG Component 2 | Intended Synergistic Effect |
| Tiered Targeting | DSPE-PEG(short)-Ligand | DSPE-PEG(long)-Methoxy | Shielding of ligand during circulation with exposure at the target site. nih.gov |
| Dual-Ligand Targeting | DSPE-PEG-Ligand A | DSPE-PEG-Ligand B | Enhanced targeting specificity and/or cellular uptake by engaging multiple receptors or pathways. mdpi.com |
| Environment-Responsive | DSPE-PEG-Ligand | DSPE-PEG-Cleavable Shield | The shielding layer is cleaved by tumor-specific enzymes (e.g., MMPs), exposing the targeting ligand. nanosoftpolymers.com |
Application in Bio-Inspired Polymer Self-Assembly for Hierarchical Structure Formation
The self-assembly of amphiphilic block copolymers like DSPE-PEG-COOH into well-defined nanostructures is a cornerstone of its utility. nih.govnih.gov Drawing inspiration from biological systems, researchers are leveraging these self-assembly properties to create increasingly complex and hierarchical structures. The intrinsic ability of DSPE-PEG to form micelles and liposomes is a primary example of bio-inspired self-assembly, mimicking the formation of cellular membranes. nih.gov
Future research is moving beyond simple spherical structures to create more sophisticated morphologies. For instance, by carefully controlling the formulation and environmental conditions, it is possible to induce shape-changing behaviors. One study developed micelles that exist as nanorods under normal physiological conditions, a shape known to prolong blood circulation. nanosoftpolymers.com However, upon reaching the tumor microenvironment, they respond to high levels of matrix metalloproteinase-2 (MMP-2) and transform into smaller nanospheres. This smaller shape allows for better penetration into the dense tumor tissue, demonstrating a programmed, hierarchical change in structure to overcome sequential biological barriers. nanosoftpolymers.com
This approach, where the material's structure is dynamically altered in response to biological cues, is a key principle of bio-inspired design. By combining the fundamental self-assembly properties of DSPE-PEG with stimuli-responsive elements, it becomes possible to construct multi-layered or multi-compartment systems that mimic the complexity of biological structures, paving the way for next-generation smart materials and delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing DSPE-PEG36-CH₂CH₂COOH?
- Methodological Answer : Synthesis typically involves coupling DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) with a PEG36 spacer and a terminal carboxylic acid group via carbodiimide chemistry (e.g., EDC/NHS activation). Characterization requires multi-modal validation:
- Nuclear Magnetic Resonance (NMR) : Confirm chemical structure and purity by analyzing proton shifts (e.g., PEG methylene protons at δ 3.5–3.7 ppm and carboxylic acid protons at δ 12–13 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect unreacted precursors using reverse-phase columns with UV detection at 210 nm .
- Mass Spectrometry (MS) : Verify molecular weight via MALDI-TOF or ESI-MS to ensure correct PEG chain length (average Mn ≈ 1800 g/mol for PEG36) .
Q. How can researchers evaluate the stability of DSPE-PEG36-CH₂CH₂COOH under experimental conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, then analyze via HPLC to quantify degradation products .
- Thermal Stability : Use differential scanning calorimetry (DSC) to measure phase transitions and thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Oxidative Stability : Expose to reactive oxygen species (e.g., H₂O₂) and monitor changes using FT-IR spectroscopy for oxidation-sensitive bonds (e.g., PEG ether linkages) .
Q. What are the best practices for incorporating DSPE-PEG36-CH₂CH₂COOH into lipid-based nanoparticle formulations?
- Methodological Answer : Optimize formulation parameters systematically:
- Hydration Temperature : Use temperatures above the lipid phase transition (e.g., 60°C for DSPE) to ensure homogeneous mixing .
- Sonication Duration : Calibrate probe sonication time (e.g., 5–10 minutes) to achieve desired nanoparticle size (100–200 nm) without degrading PEG chains .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution and polydispersity index (PDI < 0.2) to confirm uniformity .
Advanced Research Questions
Q. How should researchers address contradictions in reported data on DSPE-PEG36-CH₂CH₂COOH’s colloidal stability?
- Methodological Answer : Contradictions often arise from variability in experimental conditions. To resolve:
- Systematic Meta-Analysis : Compare studies using PRISMA guidelines, focusing on variables like ionic strength, temperature, and presence of serum proteins .
- Controlled Replication : Reproduce conflicting experiments while standardizing protocols (e.g., identical buffer composition and storage conditions) .
- Advanced Imaging : Use cryo-TEM to visualize nanoparticle aggregation states under differing conditions, correlating with DLS data .
Q. What strategies can optimize experimental design for studying DSPE-PEG36-CH₂CH₂COOH in targeted drug delivery systems?
- Population : Define the target cell type (e.g., cancer cells with overexpressed receptors).
- Exposure : Functionalize nanoparticles with ligands (e.g., folate) using the carboxylic acid group for covalent conjugation.
- Outcome : Quantify cellular uptake via flow cytometry or confocal microscopy .
- Control Groups : Include non-targeted nanoparticles and free ligand competition assays to validate specificity .
Q. How can computational modeling enhance the understanding of DSPE-PEG36-CH₂CH₂COOH’s behavior in biological systems?
- Methodological Answer : Combine molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models:
- MD Simulations : Use GROMACS to predict PEG chain conformation and interaction with lipid bilayers under physiological conditions .
- QSAR Analysis : Corlate PEG chain length and carboxylic acid positioning with pharmacokinetic parameters (e.g., circulation half-life) using datasets from published in vivo studies .
- Validation : Cross-reference simulation results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response data involving DSPE-PEG36-CH₂CH₂COOH?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., varying PEG lengths) to identify significant differences in efficacy or toxicity .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by formulation variability .
Q. How should researchers manage discrepancies between in vitro and in vivo performance of DSPE-PEG36-CH₂CH₂COOH-based formulations?
- Methodological Answer : Investigate potential causes using a stepwise approach:
- Protein Corona Analysis : Characterize nanoparticle-protein interactions via SDS-PAGE or LC-MS to identify serum proteins affecting targeting efficiency .
- Biodistribution Studies : Use radiolabeling (e.g., ⁹⁹mTc) or near-infrared (NIR) imaging to track in vivo behavior and compare with in vitro predictions .
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile differences in clearance rates and tissue penetration .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance and reproducibility in studies using DSPE-PEG36-CH₂CH₂COOH?
- Methodological Answer :
- Ethical Documentation : Adhere to institutional review board (IRB) guidelines for in vivo studies, including justification of sample sizes and humane endpoints .
- Data Transparency : Share raw datasets, synthesis protocols, and analysis code via repositories like Zenodo or Figshare to enable replication .
- Cross-Validation : Collaborate with independent labs to verify critical findings, as recommended by peer review criteria for chemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
